Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride
Description
Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride (CAS: 859833-15-1) is a heterocyclic compound with the molecular formula C₈H₆Cl₂N₂O and a molecular weight of 217.049 g/mol . Its structure combines an imidazo[1,2-a]pyridine core with a reactive carbonyl chloride group at the 6-position, stabilized by a hydrochloride counterion. The compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing amides, esters, or other derivatives via nucleophilic acyl substitution reactions. Its IUPAC name is imidazo[1,2-a]pyridine-6-carbonyl chloride; hydrochloride, and its SMILES representation is C1=CC2=NC=CN2C=C1C(=O)Cl.Cl .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O.ClH/c9-8(12)6-1-2-7-10-3-4-11(7)5-6;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLAJCRPSZDOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594481 | |
| Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859833-15-1 | |
| Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859833-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthetic Route
The preparation generally follows these key steps:
Conversion of Carboxylic Acid to Acid Chloride
- The 6-carboxylic acid is treated with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the imidazo[1,2-a]pyridine-6-carbonyl chloride intermediate.
- This step requires careful control of temperature and moisture to avoid hydrolysis and side reactions.
Representative Reaction Conditions and Yields
Detailed Research Findings and Methodological Insights
PEG-Supported Sulfonyl Chloride Method
- A mild and environmentally benign method involves preparing PEG-bound sulfonyl chloride, which reacts with α-hydroxyketones and 2-aminopyridine in the presence of potassium carbonate to afford imidazo[1,2-a]pyridines efficiently.
- This method offers facile work-up, recyclability of PEG reagent, and good yields (typically above 80%).
- The PEG-supported reagent also facilitates the subsequent conversion to acid chloride by providing a clean intermediate.
Palladium-Catalyzed Coupling and Functionalization
- Although more common in boronic acid derivative synthesis, palladium-catalyzed cross-coupling reactions have been reported for functionalizing imidazo[1,2-a]pyridine derivatives, which can be adapted for introducing carbonyl functionalities before chlorination.
- These methods provide high regioselectivity and yields but require careful catalyst and ligand selection.
Metal-Free and Microwave-Assisted Protocols
- Recent advances include metal-free direct syntheses and microwave-assisted protocols that shorten reaction times and improve yields for imidazo[1,2-a]pyridine derivatives, potentially applicable to the carbonyl chloride intermediate formation.
- These methods emphasize green chemistry principles and operational simplicity.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| PEG-supported sulfonyl chloride | PEG-bound sulfonyl chloride, K₂CO₃, 2-aminopyridine, α-hydroxyketones | Mild, recyclable, good yields | Requires PEG reagent preparation |
| Acid chloride formation | Thionyl chloride or oxalyl chloride, anhydrous reflux | High yield, straightforward | Sensitive to moisture, requires dry conditions |
| Hydrochloride salt formation | HCl gas or HCl in ether, low temperature | Stabilizes acid chloride | Handling of corrosive HCl gas |
| Palladium-catalyzed coupling | Pd catalyst, boronic acid derivatives | High regioselectivity | Catalyst cost, sensitivity |
| Microwave-assisted synthesis | Microwave irradiation, ethanol-water media | Rapid, energy-efficient | Requires specialized equipment |
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form biaryl and other complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide and toluene . Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activities .
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride is a compound with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its applications in detail, highlighting its biological activities, synthetic methodologies, and case studies that demonstrate its utility.
Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyridine compounds exhibit notable anticancer properties. For instance, a study indicated that these compounds can inhibit the growth of various cancer cell lines, including liver, breast, lung, and prostate cancers. The mechanism involves targeting specific pathways involved in tumor proliferation and survival .
Antimicrobial Properties
The imidazo[1,2-a]pyridine scaffold has also been associated with antimicrobial activities. Compounds derived from this structure have shown efficacy against a range of bacteria and fungi, making them potential candidates for developing new antibiotics .
Neuropharmacological Effects
Certain derivatives have been explored for their neuropharmacological effects. They may act as anxiolytics or antidepressants due to their interaction with neurotransmitter systems . For example, drugs like zolpidem (an imidazo[1,2-a]pyridine derivative) are widely used for treating insomnia.
Synthesis Routes
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions :
- Green Chemistry Approaches :
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of liver cancer cell growth using synthesized imidazo[1,2-a]pyridine derivatives. |
| Study 2 | Antimicrobial Efficacy | Identified several derivatives effective against resistant bacterial strains. |
| Study 3 | Neuropharmacological Effects | Showed potential anxiolytic effects in animal models with specific derivatives. |
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Findings :
- Positional Effects : Derivatives with substituents at the 7-position (e.g., 1311285-31-0) exhibit higher solubility in polar solvents due to the carboxylic acid group but lower electrophilic reactivity compared to the carbonyl chloride group in the reference compound .
- Core Isomerism : Compounds with the [1,5-a] imidazopyridine core (e.g., 1914148-56-3) show reduced stability under acidic conditions compared to the [1,2-a] core .
Counterion and Stability Comparisons
Table 2: Counterion Impact on Stability
| Compound Name | Counterion | Stability (pH 7.4, 25°C) | Reactivity |
|---|---|---|---|
| This compound | Hydrochloride | Stable for 48 hours | High (reacts with amines in <1 hour) |
| Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride | Dihydrochloride | Stable for 72 hours | Moderate (requires activation for coupling) |
| 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride | Hydrochloride | Stable for 24 hours | Low (carboxylic acid group) |
Key Findings :
- The hydrochloride salt in the reference compound enhances shelf stability compared to non-ionic analogs but is less stable than dihydrochloride salts (e.g., 1616526-83-0) under humid conditions .
- Reactivity correlates with functional groups: carbonyl chloride derivatives react faster than esters or carboxylic acids .
Pyrimidine vs. Pyridine Core Analogs
Table 3: Core Heterocycle Comparison
Key Findings :
- Pyrimidine-core analogs (e.g., 1049730-74-6) exhibit weaker π-π stacking interactions, reducing their utility in drug design compared to pyridine-core derivatives .
Biological Activity
Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Imidazo[1,2-a]pyridine derivatives are characterized by their unique nitrogen-containing heterocyclic structure. The presence of the carbonyl chloride moiety enhances their reactivity and potential for biological interaction. The compound's structure can be represented as follows:
Biological Activities
The biological activities of imidazo[1,2-a]pyridine derivatives are extensive, including:
- Anticancer : Several studies have demonstrated the anticancer properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds have shown IC50 values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains .
- Antimicrobial : These compounds exhibit significant antimicrobial activity against various pathogens. They have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory : Research indicates that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties, with some compounds demonstrating IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antiviral : The antiviral activity of these compounds has been explored, particularly against viruses such as HIV and hepatitis C .
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications at various positions on the ring significantly influence their biological activity. Key findings include:
- Substituents at position 6 enhance anticancer activity.
- Electron-donating groups at position 2 improve anti-inflammatory effects.
- The presence of halogens can modulate the antimicrobial potency .
Case Study 1: Anticancer Activity
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were evaluated for their anticancer activity against MDR-TB strains. These compounds exhibited promising results with MIC values ranging from 0.07 to 2.2 μM against MDR-TB .
Case Study 2: Anti-inflammatory Effects
In an experimental model using carrageenan-induced paw edema in rats, certain imidazo[1,2-a]pyridine derivatives demonstrated significant anti-inflammatory effects with ED50 values comparable to indomethacin .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What methods are effective for synthesizing Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride, and how is purity ensured?
- Methodology : The compound can be synthesized via iodine-catalyzed cyclization or palladium-catalyzed cascade reactions. Flash chromatography (hexane/ethyl acetate, 5:1 ratio) is commonly used for purification, with purity confirmed by NMR (¹H and ¹³C) and HRMS analysis .
Q. How is structural characterization performed for derivatives of this compound?
- Methodology : NMR spectroscopy is critical for confirming the imidazo[1,2-a]pyridine core and substituent positions. For example, (Z)-2-(3-chlorophenyl) derivatives show distinct ¹H NMR signals at δ 8.2–7.1 ppm for aromatic protons and δ 3.2–2.8 ppm for methylpiperazine groups. HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 365.12) .
Q. What analytical techniques are recommended to assess compound stability under experimental conditions?
- Methodology : Monitor stability via HPLC at varying pH (e.g., pH 2–9) and temperatures (25–60°C). For hygroscopic hydrochloride salts, dynamic vapor sorption (DVS) analysis ensures stability in humidity-controlled environments .
Advanced Research Questions
Q. How can researchers optimize reaction yields for imidazo[1,2-a]pyridine derivatives with electron-withdrawing substituents?
- Methodology : Use kinetic studies to identify rate-limiting steps. For example, electron-deficient aryl groups may require increased catalyst loading (e.g., Pd(OAc)₂ from 2 mol% to 5 mol%) or elevated temperatures (80–100°C) to improve cyclization efficiency .
Q. How should contradictory cytotoxicity data (e.g., IC₅₀ values across cell lines) be interpreted?
- Methodology : Cross-validate using multiple assays (MTT, SRB) and cell lines (HepG2, MCF-7). For instance, Compound 10a showed IC₅₀ = 20 µM in Hep-2 cells but >76 µM in Vero cells, suggesting cell-specific uptake or metabolism. Statistical analysis (ANOVA, p < 0.05) is critical to confirm significance .
Q. What strategies are effective for resolving low solubility in biological assays?
- Methodology : Use co-solvents (DMSO:PBS ≤ 1:9) or formulate as nanoparticles (e.g., PEGylated liposomes). For hydrochloride salts, adjust pH to 6.5–7.4 to enhance aqueous solubility without compromising stability .
Q. How can computational modeling guide the design of imidazo[1,2-a]pyridine-based inhibitors?
- Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cholinergic receptors). QSAR models can prioritize substituents with favorable logP (1.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .
Q. What experimental controls are essential when evaluating antimicrobial activity against drug-resistant strains?
- Methodology : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent-only negative controls. For Haemonchus cholinergic receptor studies, validate assays with albendazole-resistant strains to confirm target specificity .
Q. How can reaction scalability be improved without compromising regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
